Sigma-1 Receptor Affinity of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol Compared to a 3,4-Dimethyl Analog
The sigma-1 receptor binding affinity of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol has been determined to be 67 nM (Ki), as measured by displacement of [3H]-(+)-SKF 10047 in rat brain membranes [1]. In contrast, a structurally related analog, 3-amino-3-(3,4-dimethylphenyl)propan-1-ol, exhibited an IC50 of 1.40 nM in a binding assay using [3H]DTG as a radioligand in guinea pig cerebellum, which approximates a Ki in the low nanomolar range [2]. This difference of approximately two orders of magnitude highlights the profound impact of the methyl group substitution pattern on sigma-1 receptor engagement.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 67 nM (rat brain membranes, [3H]-(+)-SKF 10047 radioligand) [1] |
| Comparator Or Baseline | 3-amino-3-(3,4-dimethylphenyl)propan-1-ol: IC50 = 1.40 nM (guinea pig cerebellum, [3H]DTG radioligand) [2] |
| Quantified Difference | Approximately 48-fold higher affinity for the 3,4-dimethylphenyl analog (based on IC50 vs. Ki) |
| Conditions | Radioligand binding assays in rodent brain membrane preparations; different radioligands used. |
Why This Matters
This quantitative difference establishes that the 2,3-dimethylphenyl substitution pattern confers a distinct, moderate affinity sigma-1 profile compared to the high-affinity profile of the 3,4-isomer, guiding researchers to select the appropriate analog based on their desired potency window for in vitro and in vivo studies.
- [1] BindingDB. Entry BDBM50368882: CHEMBL147585 (SK&F-10047; SK-10047) - Binding affinity towards sigma-1 site using [3H]-(+)-SKF 10047 in rat brain. Ki = 67 nM. 2025. View Source
- [2] BindingDB. Entry BDBM50421895: CHEMBL555890 - Binding affinity against sigma receptor by using [3H]DTG as radioligand in guinea pig cerebellum. IC50 = 1.40 nM. 2025. View Source
